

Spectroscopic Characterization of N-o-tolyl-guanidine: A Technical Guide

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Compound of Interest

Compound Name: **N-o-tolyl-guanidine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-o-tolyl-guanidine** (also known as N-(2-methylphenyl)guanidine), a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived public data for this specific monosubstituted guanidine, this guide combines expected spectroscopic characteristics based on known chemical principles and analogous structures with detailed, adaptable experimental protocols for acquiring such data.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **N-o-tolyl-guanidine**. These values are based on computational predictions and data from structurally similar compounds, providing a reference for the characterization of newly synthesized **N-o-tolyl-guanidine**.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Ar-H (aromatic)	6.8 - 7.5	Multiplet	The four protons on the tolyl ring will exhibit complex splitting patterns.
-CH ₃ (methyl)	~2.1	Singlet	The chemical shift of the methyl group attached to the aromatic ring.
-NH & -NH ₂	4.5 - 6.5	Broad Singlet	The protons on the nitrogen atoms are exchangeable and often appear as broad signals. Their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Notes
C=N (guanidinyl)	~158	The central carbon of the guanidine group.
Ar-C (ipso, C-N)	~148	The aromatic carbon directly attached to the guanidine nitrogen.
Ar-C (ipso, C-CH ₃)	~135	The aromatic carbon bearing the methyl group.
Ar-C (ortho, meta, para)	120 - 130	The remaining aromatic carbons.
-CH ₃ (methyl)	~18	The methyl carbon of the tolyl group.

Table 3: Expected IR Absorption Bands

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity	Vibration Mode
N-H	3100 - 3500	Medium to Strong, Broad	Stretching
C-H (aromatic)	3000 - 3100	Medium	Stretching
C-H (aliphatic)	2850 - 2960	Medium	Stretching
C=N	1630 - 1680	Strong	Stretching
C=C (aromatic)	1450 - 1600	Medium to Strong	Stretching
N-H	1550 - 1650	Medium	Bending

Table 4: Expected Mass Spectrometry Data

Ion	Expected m/z	Notes
[M+H] ⁺	150.1082	The protonated molecular ion, likely the base peak in ESI-MS.
[M] ⁺	149.0997	The molecular ion in EI-MS.

Key Fragmentation Pathways: In electron ionization mass spectrometry (EI-MS), the fragmentation of **N-o-tolyl-guanidine** is expected to involve the loss of ammonia (NH₃), cyanamide (CN₂H₂), and fragments from the tolyl group.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **N-o-tolyl-guanidine**. These protocols are designed to be adaptable to standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- Weigh 5-10 mg of **N-o-tolyl-guanidine** for ¹H NMR or 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2.1.2. ¹H NMR Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

- Solvent: DMSO-d₆ (or other as prepared).
- Temperature: 298 K.
- Number of Scans: 16-64 (adjust for optimal signal-to-noise).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: -2 to 12 ppm.
- Referencing: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

2.1.3. ¹³C NMR Acquisition

- Instrument: 100 MHz (or corresponding frequency for the ¹H NMR spectrometer).
- Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
- Solvent: DMSO-d₆ (or other as prepared).
- Temperature: 298 K.
- Number of Scans: 1024 or more (adjust for optimal signal-to-noise).
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0 to 180 ppm.
- Referencing: The solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for modern FTIR spectrometers.

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small amount of solid **N-o-tolyl-guanidine** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically over a range of 4000-400 cm^{-1} . Co-add 16-32 scans for a good quality spectrum.
- After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

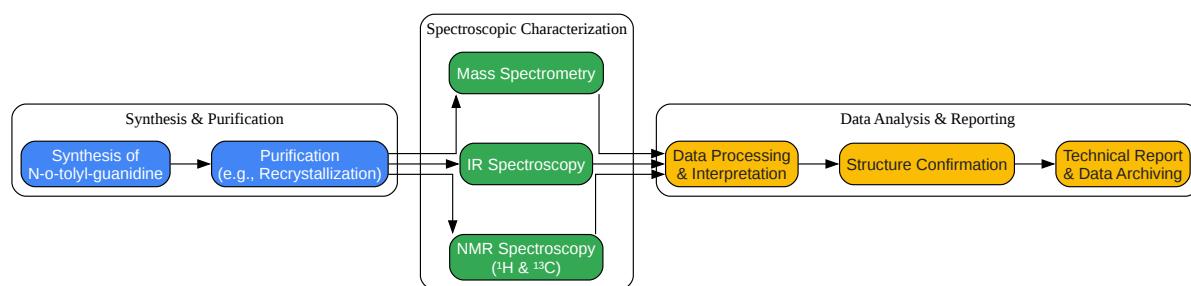
This protocol is for Electrospray Ionization (ESI) mass spectrometry, which is well-suited for polar molecules like guanidines.

- Sample Preparation: Prepare a stock solution of **N-o-tolyl-guanidine** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution of 1-10 $\mu\text{g}/\text{mL}$ in the same solvent. To promote ionization, a small amount of formic acid (0.1%) can be added for positive ion mode.
- Instrumentation: Use a mass spectrometer equipped with an ESI source.
- Analysis Method: Direct infusion is a straightforward method for obtaining the mass spectrum of a pure compound.
 - Load the prepared dilute solution into a syringe.
 - Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- MS Parameters (Positive Ion Mode):

- Ionization Mode: ESI+.
- Capillary Voltage: 3.5 - 4.5 kV.
- Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 5-10 L/min and 300-350 °C).
- Nebulizer Pressure: Optimize for a stable spray (e.g., 1-2 bar).
- Mass Range: Scan from m/z 50 to 500.
- Data Acquisition: Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio. The primary ion of interest will be the protonated molecule, [M+H]⁺.

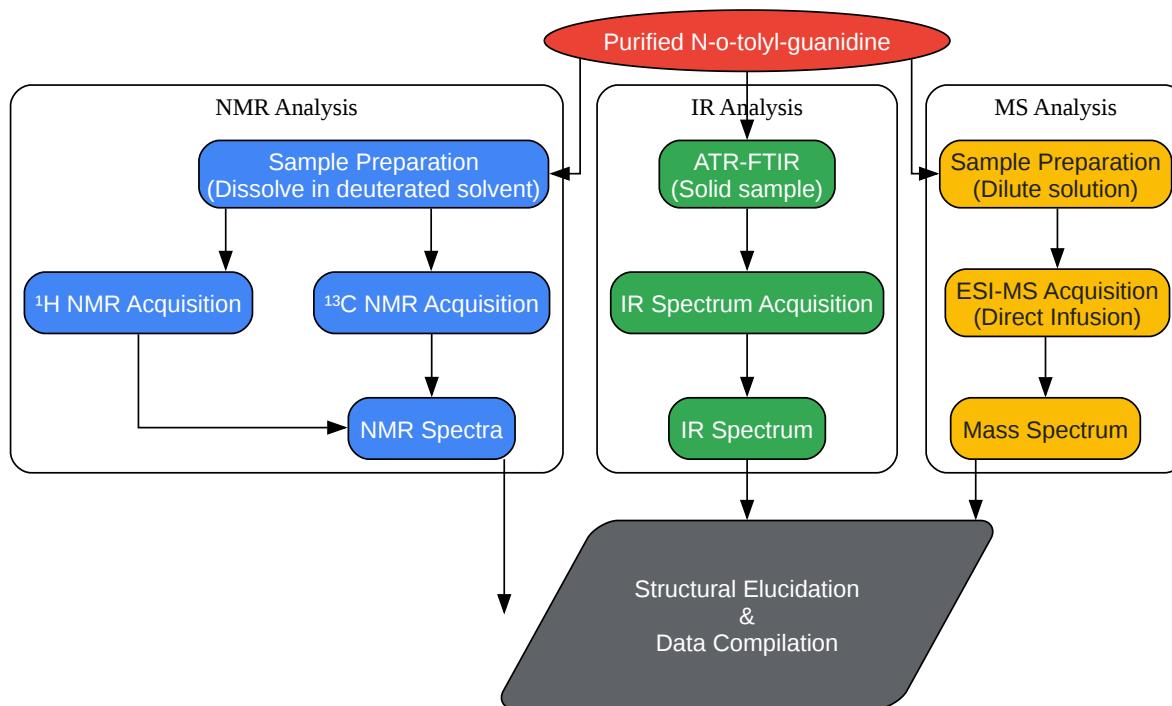
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of **N-o-tolyl-guanidine**.



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A high-level workflow for the synthesis and spectroscopic characterization of **N-o-tolyl-guanidine**.

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A detailed workflow for the multi-technique spectroscopic analysis of **N-o-tolyl-guanidine**.

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